![molecular formula C15H19ClO B565675 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol CAS No. 1027345-21-6](/img/structure/B565675.png)
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Overview
Description
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol (also known as 4-chloro-2-methylcyclohexanol or 4-chloro-2-methylcyclohexan-1-ol) is an organic compound that has been widely studied in scientific research. It is a cyclic alcohol with a chlorinated phenyl group attached to the cyclohexane ring. This compound has been found to have a wide range of applications in scientific research, including its use as a precursor for the synthesis of a variety of compounds, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Anticancer Potential
The compound’s structural features make it an interesting candidate for cancer research:
- Prototype compounds containing the chlorophenyl ring have been studied for their anticancer properties .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity against HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication .
Antioxidant Properties
Indole derivatives often exhibit antioxidant activity. While specific studies on our compound are limited, its structural resemblance to other antioxidants warrants investigation .
Antimicrobial Effects
Indole derivatives have been explored for their antimicrobial potential. Although direct data on our compound are scarce, its indole scaffold suggests possible antibacterial or antifungal effects .
Other Pharmacological Activities
Beyond the mentioned applications, consider exploring additional areas:
properties
IUPAC Name |
[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAIGCLXZFNTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CO)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728985 | |
Record name | (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol | |
CAS RN |
1027345-21-6 | |
Record name | (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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